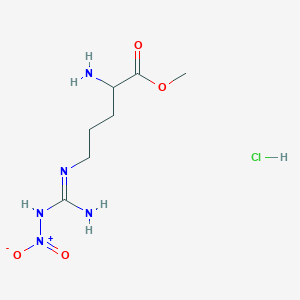

H-D-Arg(NO2)-OMe HCl

Descripción

Propiedades

IUPAC Name |

methyl (2R)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N5O4.ClH/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15;/h5H,2-4,8H2,1H3,(H3,9,10,11);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNXAGZYLSRPJK-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCCN=C(N)N[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to H-D-Arg(NO2)-OMe HCl for Researchers, Scientists, and Drug Development Professionals

Executive Summary

H-D-Arg(NO2)-OMe HCl, also known as Nω-nitro-D-arginine methyl ester hydrochloride or D-NAME, is the D-enantiomer of the widely recognized nitric oxide synthase (NOS) inhibitor, L-NAME. This document provides a comprehensive technical overview of this compound, focusing on its function, or more accurately, its relative lack of function as a direct NOS inhibitor. Due to the stereospecificity of nitric oxide synthase for its substrate, L-arginine, the D-isomer exhibits significantly lower biological activity compared to its L-counterpart. Consequently, this compound primarily serves as an essential negative control in research settings to delineate the specific effects of L-arginine pathway inhibition from other non-specific interactions. This guide will detail its mechanism of action (or inaction), present comparative quantitative data, provide experimental protocols for its use, and illustrate its role within the nitric oxide signaling pathway.

Core Function and Mechanism of Action

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses.[1] It is synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS). There are three primary isoforms of NOS:

-

Neuronal NOS (nNOS or NOS1): Primarily found in nervous tissue.

-

Inducible NOS (iNOS or NOS2): Expressed in various cells in response to immunological stimuli.

-

Endothelial NOS (eNOS or NOS3): Predominantly located in the endothelium of blood vessels.

The L-enantiomer, L-NAME, acts as a competitive inhibitor of all three NOS isoforms by mimicking the natural substrate, L-arginine. L-NAME itself is a prodrug that is hydrolyzed in vivo to Nω-nitro-L-arginine (L-NOARG), the active inhibitor.[2]

The core function of this compound in a research context is to serve as an inactive control. The active site of NOS is stereospecific, meaning it preferentially binds to the L-isomers of its substrates and inhibitors. Therefore, the D-isomer, this compound, does not significantly inhibit NOS activity. Its use in experiments helps researchers to confirm that the observed effects of L-NAME are indeed due to the inhibition of nitric oxide synthesis and not due to other non-specific effects of the molecule.

Quantitative Data: A Comparative Analysis

While specific inhibitory constants (IC50 or Ki) for this compound are not widely reported in the literature due to its inactivity, the data for its active enantiomer, L-NAME, are well-documented. The following table summarizes the inhibitory activity of L-NAME against the three human NOS isoforms, providing a crucial point of comparison to underscore the inert nature of the D-isomer.

| Compound | Target Isoform | Inhibition Constant (Ki) |

| L-NAME | nNOS (bovine) | 15 nM |

| L-NAME | eNOS (human) | 39 nM |

| L-NAME | iNOS (murine) | 4.4 µM |

Data sourced from Selleck Chemicals product information.

The significantly lower affinity of iNOS for L-NAME compared to nNOS and eNOS is a notable aspect of its inhibitory profile. It is critical for researchers to understand that this compound is expected to have Ki values several orders of magnitude higher, rendering it effectively inactive at typical experimental concentrations.

Experimental Protocols

The primary application of this compound is as a negative control in experiments investigating the role of nitric oxide. A common method to assess NOS activity is to measure the production of nitrite (NO₂⁻) and nitrate (NO₃⁻), the stable breakdown products of NO, using the Griess assay.

Protocol for Measuring Nitric Oxide Production (Griess Assay)

This protocol outlines the steps to measure nitrite concentration in cell culture supernatants or other biological fluids.

Materials:

-

Griess Reagent: A solution containing 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. Prepare fresh and protect from light.

-

Sodium Nitrite (NaNO₂) standard solutions (0-100 µM).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 540 nm.

-

This compound and L-NAME.

Procedure:

-

Sample Preparation: Collect cell culture supernatants or other biological samples. If necessary, centrifuge to remove any particulate matter.

-

Standard Curve Preparation: Prepare a series of sodium nitrite standards in the same medium as the samples.

-

Plate Loading: Pipette 50 µL of standards and samples into duplicate wells of a 96-well plate.

-

Treatment Groups: For experimental wells, cells would have been pre-treated with L-NAME (the inhibitor) or this compound (the negative control) at desired concentrations before stimulation of NO production.

-

Griess Reagent Addition: Add 50 µL of Griess reagent to each well.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light. A color change to pink/magenta will occur in the presence of nitrite.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use the equation of the line from the standard curve to calculate the nitrite concentration in the samples.

Visualizing the Role of this compound

Signaling Pathway Diagram

The following diagram illustrates the nitric oxide signaling pathway and the point of action for arginine-based inhibitors.

Experimental Workflow Diagram

This diagram illustrates a typical experimental workflow for assessing the effect of this compound as a negative control in a NOS inhibition assay.

Conclusion

References

An In-depth Technical Guide to H-D-Arg(NO2)-OMe HCl: Chemical Properties, Structure, and Applications in Nitric Oxide Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-D-Arg(NO2)-OMe HCl, the methyl ester of Nω-nitro-D-arginine hydrochloride, is a crucial pharmacological tool for investigating the physiological and pathological roles of nitric oxide (NO). As a potent inhibitor of nitric oxide synthase (NOS), the enzyme responsible for NO production, this compound is instrumental in studies related to cardiovascular regulation, neurobiology, and inflammatory processes. This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, including detailed experimental protocols and a schematic of the nitric oxide signaling pathway. The information presented herein is intended to support researchers and drug development professionals in leveraging this compound for their scientific inquiries.

Chemical Properties and Structure

This compound is the D-enantiomer of the more commonly studied L-NAME (Nω-Nitro-L-arginine methyl ester hydrochloride). The nitro group on the guanidino side chain of the arginine residue is key to its inhibitory activity. The methyl ester enhances its cell permeability compared to the parent amino acid.

General Information

| Property | Value |

| IUPAC Name | methyl (2R)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;hydrochloride[1] |

| Synonyms | D-NAME hydrochloride, D-NG-Nitroarginine Methyl Ester hydrochloride, Nomega-Nitro-D-arginine methyl ester hydrochloride[1] |

| CAS Number | 50912-92-0[1] |

| Molecular Formula | C₇H₁₆ClN₅O₄[1] |

| Molecular Weight | 269.69 g/mol [1] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white powder | [2] |

| Melting Point | 151 - 164 °C | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Optical Rotation | [a]D20 = -13.5 ± 2º (c=3.2 in MeOH) | [2] |

| Storage Conditions | Store at 0-8 °C | [2] |

Synthesis and Characterization

General Synthetic Pathway

The synthesis of this compound would likely involve two key steps starting from D-arginine:

-

Nitration of the Guanidino Group: The guanidino group of D-arginine is nitrated to introduce the nitro functional group. This is a critical step for conferring the NOS inhibitory activity.

-

Esterification of the Carboxylic Acid: The carboxylic acid moiety of the Nω-nitro-D-arginine is then esterified to form the methyl ester. This is commonly achieved by reacting the amino acid with methanol in the presence of an acid catalyst, such as thionyl chloride or hydrochloric acid. The final product is then isolated as the hydrochloride salt.

A potential workflow for the synthesis is depicted below.

Caption: A generalized synthetic workflow for this compound.

Analytical Characterization

The purity and identity of this compound are typically confirmed using standard analytical techniques.

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. A chiral HPLC method would be required to distinguish between the D- and L-enantiomers. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the molecule by analyzing the magnetic properties of its atomic nuclei. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the molecular formula. |

Mechanism of Action: Nitric Oxide Synthase Inhibition

This compound functions as a competitive inhibitor of nitric oxide synthase (NOS). NOS enzymes catalyze the production of nitric oxide (NO) from the amino acid L-arginine. There are three main isoforms of NOS:

-

Neuronal NOS (nNOS or NOS1): Found primarily in nervous tissue and plays a role in neurotransmission.

-

Inducible NOS (iNOS or NOS2): Expressed in various cells in response to inflammatory stimuli and produces large amounts of NO.

-

Endothelial NOS (eNOS or NOS3): Located in the endothelium of blood vessels and is crucial for regulating vascular tone.

By competing with the endogenous substrate L-arginine for the active site of NOS, this compound blocks the synthesis of NO. This inhibition allows researchers to study the downstream effects of reduced NO bioavailability in various biological systems.

The Nitric Oxide Signaling Pathway

Nitric oxide is a key signaling molecule involved in a multitude of physiological processes. A simplified representation of the canonical NO signaling pathway is illustrated below.

Caption: The canonical nitric oxide signaling pathway leading to vasodilation.

Experimental Protocols

The following are generalized protocols for assays commonly used to assess the effects of NOS inhibitors like this compound. It is important to note that these protocols are often described for the L-enantiomer (L-NAME) and may require optimization for use with the D-enantiomer.

In Vitro Nitric Oxide Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants.

Materials:

-

Cell line of interest (e.g., endothelial cells, macrophages)

-

Cell culture medium and supplements

-

This compound stock solution (dissolved in an appropriate solvent, e.g., water or DMSO)

-

Griess Reagent System (e.g., sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include appropriate controls (vehicle control, positive control with an NO inducer if necessary).

-

Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours).

-

Sample Collection: Collect the cell culture supernatants.

-

Griess Reaction:

-

Add 50 µL of supernatant to a new 96-well plate.

-

Prepare a standard curve using the sodium nitrite standard solution.

-

Add 50 µL of sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

In Vivo Assessment of Cardiovascular Effects

This protocol outlines a general procedure to evaluate the impact of this compound on blood pressure in an animal model.

Materials:

-

Animal model (e.g., rats, mice)

-

This compound solution for injection (sterile)

-

Anesthetic

-

Catheters for arterial blood pressure measurement

-

Pressure transducer and data acquisition system

-

Saline (vehicle control)

Methodology:

-

Animal Preparation: Anesthetize the animal and surgically implant a catheter into an artery (e.g., carotid or femoral artery) for continuous blood pressure monitoring.

-

Baseline Measurement: Allow the animal to stabilize and record baseline cardiovascular parameters (mean arterial pressure, heart rate).

-

Drug Administration: Administer this compound intravenously or intraperitoneally at the desired dose. Administer saline to the control group.

-

Data Recording: Continuously record blood pressure and heart rate for a specified period after drug administration.

-

Data Analysis: Analyze the changes in cardiovascular parameters from baseline in response to the treatment and compare them to the control group.

Applications in Research and Drug Development

This compound is a valuable tool in several areas of research:

-

Cardiovascular Research: To investigate the role of NO in blood pressure regulation, endothelial function, and pathological conditions such as hypertension and atherosclerosis.

-

Neuroscience: To explore the function of NO as a neurotransmitter and its involvement in neurodegenerative diseases.

-

Immunology and Inflammation: To study the role of NO in the inflammatory response and its contribution to various inflammatory diseases.

-

Drug Discovery: As a reference compound in the development of novel and selective NOS inhibitors for therapeutic applications.

Conclusion

This compound is a potent and cell-permeable inhibitor of nitric oxide synthase, making it an indispensable tool for researchers in various biomedical fields. A thorough understanding of its chemical properties, mechanism of action, and appropriate experimental application is crucial for obtaining reliable and meaningful data. This technical guide provides a foundational resource for scientists and drug development professionals to effectively utilize this compound in their research endeavors to further elucidate the complex roles of nitric oxide in health and disease.

References

A Technical Guide to H-D-Arg(NO₂)-OMe HCl (CAS 50912-92-0): A Tool for Nitric Oxide Synthase Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Arg(NO₂)-OMe HCl, also known as Nω-Nitro-D-arginine methyl ester hydrochloride or D-NAME, is a chemical compound widely utilized in biomedical research as an inhibitor of nitric oxide synthase (NOS).[1] As a structural analog of L-arginine, the endogenous substrate for NOS, D-NAME serves as a critical tool for investigating the physiological and pathophysiological roles of nitric oxide (NO). This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and experimental applications, with a focus on providing researchers with the practical information needed to effectively utilize this compound. While its L-enantiomer, L-NAME, is a potent NOS inhibitor, D-NAME is considered significantly less active and is often used as a negative control in experiments to demonstrate the stereospecificity of NOS inhibition.[2][3] However, it is noteworthy that under certain conditions, both D-NAME and L-NAME have been observed to release nitric oxide, a factor that should be considered in experimental design.[4][5]

Physicochemical Properties

The fundamental properties of H-D-Arg(NO₂)-OMe HCl are summarized below. Data has been compiled from various chemical suppliers and public databases.[1][6][7][8]

| Property | Value |

| CAS Number | 50912-92-0 |

| Molecular Formula | C₇H₁₆ClN₅O₄ |

| Molecular Weight | 269.69 g/mol |

| IUPAC Name | methyl (2R)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;hydrochloride[7] |

| Synonyms | D-NAME hydrochloride, Nω-Nitro-D-arginine methyl ester hydrochloride, D-NG-Nitroarginine methyl ester |

| Appearance | White to off-white powder or crystalline solid |

| Purity | Typically ≥95% - ≥99% (HPLC) |

| Melting Point | 151 - 164 °C[1] |

| Storage Conditions | Store in a cool, dry place, often recommended at 0-8°C or frozen (-20°C) for long-term stability.[1] |

Mechanism of Action: Inhibition of Nitric Oxide Synthesis

The primary biochemical function of H-D-Arg(NO₂)-OMe HCl is its interaction with the nitric oxide signaling pathway. Nitric oxide (NO) is a crucial signaling molecule synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[9]

There are three main isoforms of NOS:

-

nNOS (or NOS-1): Neuronal NOS, found primarily in nervous tissue.

-

iNOS (or NOS-2): Inducible NOS, expressed in immune cells in response to inflammatory stimuli.

-

eNOS (or NOS-3): Endothelial NOS, located in the vascular endothelium.

These enzymes catalyze the conversion of L-arginine to L-citrulline, producing NO in the process.[9] As an arginine analog, D-NAME can compete with L-arginine for the active site of the enzyme, thereby inhibiting the production of NO. However, the enzyme exhibits strong stereoselectivity, with the L-isomer (L-NAME) being a much more potent inhibitor.[2] For this reason, D-NAME is an excellent experimental control.

Experimental Protocols

A common method to assess the activity of NOS inhibitors is to measure the production of NO's stable end-products, nitrite (NO₂⁻) and nitrate (NO₃⁻), in a biological sample. The Griess assay is a widely used colorimetric method for this purpose.[6][10] The following is a generalized protocol for a cell-based NOS inhibition assay.

Protocol: Colorimetric Determination of Nitric Oxide Synthase Activity (Griess Assay)

1. Principle: This assay quantifies total nitric oxide production by measuring the combined levels of nitrite and nitrate. First, nitrate is enzymatically converted to nitrite by the enzyme nitrate reductase. Then, total nitrite is measured using the Griess Reagent, which converts nitrite into a purple azo compound. The intensity of the color, measured at ~540 nm, is directly proportional to the total nitrite concentration, reflecting NOS activity.[10][11] The effect of an inhibitor like D-NAME is determined by comparing the NO levels in its presence versus its absence.

2. Reagents and Materials:

-

Biological Sample: Cell culture supernatants, tissue homogenates, plasma, etc.

-

H-D-Arg(NO₂)-OMe HCl (D-NAME): Prepare a stock solution in an appropriate solvent (e.g., water or buffer).

-

L-NAME (Optional): As a positive control for inhibition.

-

Nitrate Reductase (NaR): For converting nitrate to nitrite.[1]

-

NADPH: Cofactor for nitrate reductase.[1]

-

Griess Reagent:

-

Nitrite Standard: Sodium nitrite solution (e.g., 1M) for generating a standard curve.

-

Assay Buffer: (e.g., HEPES or phosphate buffer, pH 7.4).

-

96-well microplate.

-

Microplate reader with a 540 nm filter.

3. Experimental Workflow:

4. Detailed Procedure:

-

Sample Preparation:

-

Culture cells or prepare tissue homogenates as required by the experimental design.

-

Treat the samples with various concentrations of H-D-Arg(NO₂)-OMe HCl. Include wells with vehicle only (negative control) and a known inhibitor like L-NAME (positive control).

-

If using inducible NOS, stimulate the cells with appropriate agents (e.g., LPS and IFN-γ).

-

After an appropriate incubation period, collect the cell culture medium or tissue supernatant. Centrifuge to remove debris.[10]

-

If samples have high protein content, deproteinization using a spin filter (e.g., 10 kDa MWCO) may be necessary.[12]

-

-

Nitrate Reduction:

-

Pipette 50 µL of standards and samples into duplicate wells of a 96-well plate.

-

Prepare a reaction mixture containing nitrate reductase and NADPH in assay buffer according to the manufacturer's instructions.

-

Add 25 µL of the nitrate reductase mixture to each well.

-

Incubate the plate for 20-30 minutes at room temperature or 37°C, protected from light.[11]

-

-

Griess Reaction and Detection:

-

Add 50 µL of Griess Reagent I (Sulfanilamide solution) to all wells.[11]

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (NED solution) to all wells.[11]

-

Incubate for another 10-15 minutes at room temperature, protected from light, to allow for color development.

-

Measure the absorbance at 540 nm using a microplate reader.

-

5. Data Analysis:

-

Generate a standard curve by plotting the absorbance of the nitrite standards versus their known concentrations.

-

Use the linear regression equation from the standard curve to calculate the total nitrite concentration in each sample.

-

Determine the percentage of NOS inhibition for each concentration of D-NAME by comparing the NO levels to the vehicle-treated control.

Conclusion

H-D-Arg(NO₂)-OMe HCl (D-NAME) is an invaluable chemical tool for dissecting the complex roles of the nitric oxide pathway in health and disease. Its primary utility lies in its role as a negative control for its potent L-enantiomer, L-NAME, allowing researchers to confirm the stereospecificity of observed effects on nitric oxide synthase. Understanding its physicochemical properties and the appropriate experimental protocols, such as the Griess assay, is essential for its effective application in research settings. This guide provides a foundational framework for scientists and drug development professionals to incorporate D-NAME into their studies of cardiovascular biology, neuroscience, and immunology.

References

- 1. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

- 2. Inhibitory effects of a nitric oxide synthase inhibitor, N(G)-nitro-L-arginine methyl ester (L-NAME), on 2-deoxy-D-glucose-induced hyperglycemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 6. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 7. H-D-Arg(NO2)-OMe HCl | C7H16ClN5O4 | CID 2733512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 50912-92-0 | this compound - Synblock [synblock.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. resources.rndsystems.com [resources.rndsystems.com]

- 12. zellx.de [zellx.de]

In-Depth Technical Guide: Molecular Weight of H-D-Arg(NO2)-OMe HCl

This document provides a detailed breakdown of the molecular weight for Nω-nitro-D-arginine methyl ester hydrochloride, a compound commonly abbreviated as H-D-Arg(NO2)-OMe HCl. It is intended for researchers, scientists, and professionals in the field of drug development who require precise chemical information for experimental design and analysis.

Chemical Identity

This compound is the hydrochloride salt of the methyl ester of Nω-nitro-D-arginine. The "D" in the name designates the stereoisomer of the arginine residue.

-

Chemical Name: methyl (2R)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;hydrochloride[1]

-

CAS Number: 50912-92-0[2]

Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecule's empirical formula. The calculation based on the molecular formula C₇H₁₆ClN₅O₄ is detailed below.

Data Presentation: Atomic Mass Contribution

The following table summarizes the contribution of each element to the total molecular weight of the compound.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 16 | 1.008 | 16.128 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 5 | 14.007 | 70.035 |

| Oxygen | O | 4 | 15.999 | 63.996 |

| Total | 33 | 269.689 |

The calculated molecular weight of this compound is 269.69 g/mol . This value is consistent with multiple chemical databases.[1][2][3][4]

Visualization of Elemental Composition

To illustrate the relationship between the constituent elements and the final compound, the following diagram outlines the elemental makeup.

Experimental Protocols

This section is reserved for detailed methodologies. As this guide focuses solely on the calculation of molecular weight, no experimental protocols are applicable. The data presented is derived from the compound's established chemical formula and standard atomic weights.

References

The D-Isomer of Nitroarginine Methyl Ester: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a thorough understanding of stereoisomers is critical in drug design and pharmacological studies. This guide provides an in-depth technical overview of the D-isomer of N(G)-nitro-L-arginine methyl ester (L-NAME), a widely used inhibitor of nitric oxide synthase (NOS). Its D-isomer, D-nitroarginine methyl ester (D-NAME), serves as an essential negative control in research, and this document will elucidate its biochemical properties, mechanism of action (or lack thereof), and its application in experimental design.

Introduction to Nitroarginine Methyl Ester and Stereoisomerism

N(G)-nitro-L-arginine methyl ester (L-NAME) is a synthetic analog of L-arginine and a well-established, non-selective inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). By competitively inhibiting the binding of the natural substrate L-arginine to the active site of NOS, L-NAME effectively blocks the production of nitric oxide (NO), a critical signaling molecule involved in numerous physiological and pathological processes.

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. L-NAME and D-NAME are enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. This seemingly subtle difference in stereochemistry has profound implications for their biological activity, as enzyme active sites are chiral and typically exhibit a high degree of stereoselectivity for their substrates and inhibitors.

Biochemical Properties and Mechanism of Action of D-NAME

The primary biochemical characteristic of D-NAME is its general inactivity as a direct inhibitor of nitric oxide synthase. The catalytic site of NOS is stereospecific for the L-enantiomer of arginine. Consequently, D-arginine is not a substrate for NOS, and its derivatives, including D-NAME, do not effectively bind to and inhibit the enzyme. This stereoselectivity is a fundamental aspect of NOS enzymology.

While D-NAME is considered the inactive enantiomer in the context of direct NOS inhibition, a noteworthy property is its ability to release nitric oxide from its guanidino nitro group, a characteristic it shares with L-NAME. This release is independent of NOS activity and can be accelerated by factors such as transition metals and reactive oxygen species. This phenomenon is an important consideration when using D-NAME as a negative control, as the released NO could potentially have biological effects, confounding the interpretation of experimental results.

Data Presentation: Comparative Effects of L-NAME and D-NAME

| Inhibitor | Target Enzyme | Inhibitory Concentration (IC50) |

| L-NAME | Purified brain NOS | ~70 µM[1] |

| L-NAME | eNOS | ~500 nM[2] |

| D-NAME | All NOS isoforms | Not reported; generally considered inactive |

| Parameter | Effect of L-NAME | Effect of D-NAME | Reference |

| Blood Pressure | Increases | No effect | [3] |

| 2-DG-induced Hyperglycemia | Inhibits | No effect | |

| Locomotor Activity | No significant change at lower doses | Inactive | [3] |

Experimental Protocols: Use of D-NAME as a Negative Control

In experimental studies investigating the role of nitric oxide, D-NAME is an indispensable tool to control for non-specific effects of L-NAME that are unrelated to NOS inhibition. A well-designed experiment will include a vehicle control, an L-NAME treatment group, and a D-NAME treatment group.

Example Protocol: In Vitro Nitric Oxide Synthase Inhibition Assay

This protocol describes a generalized method to assess the inhibition of NO production in a cellular context, such as in cultured endothelial cells or macrophages, and illustrates the use of D-NAME as a negative control.

1. Cell Culture and Seeding:

- Culture the desired cell line (e.g., human umbilical vein endothelial cells - HUVECs) in appropriate media and conditions.

- Seed the cells in a multi-well plate at a suitable density and allow them to adhere and reach the desired confluence.

2. Treatment with Inhibitors:

- Prepare stock solutions of L-NAME and D-NAME in a suitable solvent (e.g., sterile water or cell culture medium).

- Dilute the stock solutions to the desired final concentrations in fresh cell culture medium.

- Aspirate the old medium from the cells and replace it with the medium containing the vehicle, L-NAME, or D-NAME. Ensure that the concentrations of L-NAME and D-NAME used are equivalent.

3. Stimulation (if applicable):

- For studies involving inducible NOS (iNOS), cells (e.g., RAW 264.7 macrophages) may need to be stimulated with agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression. The inhibitors should be added prior to or concurrently with the stimulants.

- For constitutive NOS (eNOS or nNOS), stimulation with an agonist (e.g., acetylcholine or bradykinin for eNOS) may be required to activate the enzyme.

4. Measurement of Nitric Oxide Production:

- After a defined incubation period, collect the cell culture supernatant.

- Measure the concentration of nitrite (NO2-), a stable oxidation product of NO, using the Griess assay.

- The Griess reagent is a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine.

- In an acidic solution, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound.

- The absorbance of this colored product is measured spectrophotometrically at a wavelength of approximately 540 nm.

- A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

5. Data Analysis:

- Compare the nitrite levels in the supernatants from the different treatment groups.

- A significant reduction in nitrite production in the L-NAME treated group compared to the vehicle control indicates NOS inhibition.

- The D-NAME treated group should show no significant difference in nitrite production compared to the vehicle control, confirming that the effects of L-NAME are due to its specific inhibition of NOS and not to other non-specific effects of the molecule.

Mandatory Visualizations

Signaling Pathway: Nitric Oxide Synthesis and Inhibition

Caption: Stereoselective inhibition of Nitric Oxide Synthase by L-NAME.

Experimental Workflow: Use of D-NAME as a Negative Control

Caption: Workflow demonstrating the use of D-NAME as a negative control.

Logical Relationship: Stereoselectivity of NOS

References

- 1. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitric oxide synthases: structure, function and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hemagglutination Inhibition Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

The Strategic Role of H-D-Arg(NO2)-OMe HCl in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, the incorporation of non-natural amino acids is a cornerstone strategy for enhancing potency, stability, and pharmacokinetic profiles. Among these, D-amino acids play a pivotal role in conferring resistance to enzymatic degradation. This technical guide provides an in-depth examination of H-D-Arg(NO2)-OMe HCl, a protected form of D-arginine, detailing its application in solid-phase peptide synthesis (SPPS), with a focus on quantitative data, detailed experimental protocols, and logical workflows.

Introduction: The Significance of Protected D-Arginine

Arginine's guanidinium side chain, with its positive charge at physiological pH, is frequently integral to the biological activity of peptides. However, this reactive group necessitates protection during peptide synthesis to prevent unwanted side reactions. The choice of protecting group is critical, influencing both the efficiency of the synthesis and the purity of the final peptide. Furthermore, the substitution of L-arginine with its D-enantiomer is a well-established method to increase the proteolytic stability of synthetic peptides, a crucial attribute for peptide-based therapeutics.[1][2]

This compound, or Nω-nitro-D-arginine methyl ester hydrochloride, offers a robust solution for incorporating D-arginine into peptide sequences. The nitro (NO2) group serves as a stable and efficient protecting group for the guanidinium moiety, while the methyl ester protects the C-terminus, which can be advantageous in specific synthetic strategies.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

| Property | Value | Reference |

| Molecular Formula | C7H16ClN5O4 | [3] |

| Molecular Weight | 269.69 g/mol | [3] |

| CAS Number | 50912-92-0 | [4] |

| Appearance | White to off-white powder | [5] |

| Purity | ≥95% | [4] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [5] |

The Nitro Protecting Group: A Comparative Advantage

The selection of a protecting group for arginine's side chain is a critical decision in SPPS. While sulfonyl-based groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) are widely used, the nitro group presents distinct advantages, particularly in the prevention of a major side reaction: δ-lactam formation.[3][6]

Prevention of δ-Lactam Formation

During the activation of the carboxylic acid of a protected arginine residue for coupling, an intramolecular cyclization can occur, leading to the formation of an inactive δ-lactam. This side reaction terminates the growing peptide chain and complicates purification. The strong electron-withdrawing nature of the nitro group significantly reduces the nucleophilicity of the guanidinium group, thereby minimizing its tendency to participate in this side reaction.[3][7]

| Protecting Group | Tendency for δ-Lactam Formation | Coupling Efficiency | Reference |

| NO2 | Lowest | >99% | [3] |

| Pbf | Moderate | >99% | [3] |

| (Boc)2 | Highest | 28% | [3][8] |

As the data indicates, while both NO2 and Pbf can achieve high coupling efficiencies, the nitro group shows a significantly lower propensity for the primary side reaction that can truncate the peptide sequence.[3]

Stability

The nitro group exhibits excellent stability under the conditions of Fmoc-based SPPS, including repeated treatments with piperidine for Fmoc deprotection. Both Fmoc-Arg(NO2)-OH and Fmoc-Arg(Pbf)-OH are completely stable in common SPPS solvents like DMF and NBP for extended periods.[3] In contrast, the (Boc)2 protecting group shows limited stability under these conditions.[3]

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of D-Arg(NO2) into a peptide chain and the subsequent deprotection of the nitro group.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating this compound into a peptide sequence via Fmoc-SPPS is outlined below.

Caption: General workflow for SPPS incorporating D-Arg(NO2).

Protocol 1: Coupling of this compound in SPPS

This protocol describes the manual coupling of this compound to a growing peptide chain on a solid support.

Materials:

-

Peptidyl-resin (with a free N-terminal amine)

-

This compound

-

Coupling reagents: e.g., DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure

-

Base for in-situ neutralization: e.g., DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

Procedure:

-

Resin Preparation: Swell the peptidyl-resin in DMF for at least 30 minutes.

-

Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (3 minutes, then 10 minutes).

-

Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

Coupling Solution Preparation: In a separate vessel, dissolve this compound (1.5 equivalents relative to the resin loading) in DMF. Add DIPEA (1.5 equivalents) to neutralize the hydrochloride salt in-situ. Then, add OxymaPure (1.5 equivalents) and DIC (1.5 equivalents).

-

Coupling Reaction: Add the prepared coupling solution to the deprotected peptidyl-resin. Allow the reaction to proceed for 1-2 hours at room temperature.

-

Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative Kaiser test indicates a complete reaction.

-

Washing: Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and methanol (3 times).

-

Drying: Dry the resin under vacuum.

Protocol 2: On-Resin Deprotection of the Nitro Group using SnCl2

This protocol details the removal of the NO2 group from the arginine side chain while the peptide is still attached to the resin, which is a significant advantage as it avoids exposing the fully deprotected peptide to harsh conditions.[7][8]

Materials:

-

Peptidyl-resin containing Arg(NO2)

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Phenol

-

Hydrochloric acid (HCl), aqueous solution

-

2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

-

Prepare the Deprotection Cocktail: Prepare a solution of 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.[7][8]

-

Resin Treatment: Add the deprotection cocktail to the peptidyl-resin.

-

Reaction Time: Allow the reaction to proceed for the required time. The progress can be monitored by cleaving a small aliquot of the resin and analyzing it by HPLC.

-

Washing: Drain the deprotection solution and wash the resin thoroughly.

Protocol 3: Deprotection of the Nitro Group by Catalytic Hydrogenation

Catalytic hydrogenation is a traditional method for nitro group reduction. This should be performed after cleavage from the resin if other reducible functional groups are not present or are also intended to be reduced.

Materials:

-

Nitroarginine-containing peptide, cleaved from the resin

-

Catalyst: e.g., Palladium on carbon (Pd/C, 10%)

-

Solvent: e.g., Methanol, acetic acid, or a mixture thereof

-

Hydrogen source (H2 gas)

-

Hydrogenation apparatus

Procedure:

-

Dissolve the Peptide: Dissolve the peptide in the chosen solvent.

-

Add Catalyst: Add the Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).

-

Purge the System: Place the reaction vessel in the hydrogenation apparatus and purge the system with an inert gas (e.g., nitrogen or argon) to remove oxygen.

-

Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by HPLC or TLC.

-

Filtration: Once the reaction is complete, carefully filter the catalyst through a pad of Celite to remove the palladium.

-

Work-up: Evaporate the solvent to obtain the deprotected peptide.

Logical Workflow for Peptide Synthesis and Deprotection

The following diagram illustrates the decision-making process and workflow when using a nitro-protected arginine in peptide synthesis.

Caption: Decision workflow for deprotection of nitroarginine.

Applications in Drug Development

The use of this compound is particularly relevant for the synthesis of peptide-based drug candidates where proteolytic stability is paramount. The incorporation of D-arginine can significantly extend the in-vivo half-life of a peptide. Furthermore, arginine-rich sequences are often found in cell-penetrating peptides (CPPs), and the use of D-arginine can enhance their stability while maintaining their cell-penetrating properties.[1][5] The robust protection offered by the nitro group ensures high fidelity in the synthesis of these often complex and valuable molecules.

Conclusion

This compound is a valuable building block for the synthesis of D-arginine-containing peptides. The nitro protecting group offers superior performance in preventing δ-lactam formation compared to other commonly used protecting groups, leading to higher purity of the crude peptide product.[3] The availability of a mild and efficient on-resin deprotection protocol using SnCl2 further enhances its utility in modern peptide synthesis.[7][8] For researchers and drug developers focused on creating stable and effective peptide therapeutics, a thorough understanding and application of the principles and protocols outlined in this guide will contribute to successful and efficient peptide synthesis campaigns.

References

- 1. Revising NO2 as Protecting Group of Arginine in Solid Phase Peptide Synthesis | University of Education, Winneba [uew.edu.gh]

- 2. Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis [mdpi.com]

- 4. greyhoundchrom.com [greyhoundchrom.com]

- 5. Structure-Based Design and Synthesis of Nω-Nitro-L-Arginine-Containing Peptidomimetics as Selective Inhibitors of Neuronal Nitric Oxide Synthase. Displacement of the Heme Structural Water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nitroguanidino Group: A Technical Guide to a Cornerstone Protecting Group in Peptide Synthesis and a Tool in Nitric Oxide Signaling Research

For Immediate Release

A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals

The nitroguanidino protecting group, a long-standing yet continually relevant tool in synthetic chemistry, plays a pivotal role in the assembly of complex peptides and serves as a critical pharmacological inhibitor for studying nitric oxide signaling pathways. This in-depth technical guide provides a thorough examination of the fundamental principles governing the use of the nitroguanidino protecting group, offering detailed experimental protocols, quantitative comparisons, and mechanistic insights for professionals in research and drug development.

Core Principles of the Nitroguanidino Protecting Group in Peptide Synthesis

The strongly basic nature of the guanidino group in arginine (pKa ≈ 12.5) necessitates its protection during solid-phase peptide synthesis (SPPS) to prevent undesirable side reactions.[1] The electron-withdrawing nitro group (-NO2) effectively reduces the nucleophilicity and basicity of the guanidino moiety, thereby preventing side reactions such as δ-lactam formation, a common issue with other protecting groups that can lead to chain termination.[1][2]

The stability of the nitroguanidino group to the acidic conditions typically used for the removal of Nα-Fmoc protecting groups makes it an orthogonal and valuable component in modern peptide synthesis strategies.[3] While historically its removal was considered harsh, recent advancements have provided milder and more efficient deprotection methods.

Quantitative Comparison of Arginine Protecting Groups

The selection of an appropriate protecting group for arginine is critical for the successful synthesis of pure, high-yield peptides. The following table summarizes key quantitative data for the nitroguanidino group in comparison to other commonly used protecting groups for the guanidino function.

| Protecting Group | Chemical Strategy | Lability | Typical Deprotection Conditions | Reported Yield/Purity | Key Advantages & Disadvantages |

| Nitro (NO2) | Boc/Fmoc | Very Low | Catalytic Hydrogenation (H2/Pd) or Reduction (e.g., SnCl2)[2] | Variable | Advantages: Very stable, prevents δ-lactam formation.[1] Disadvantages: Historically harsh removal conditions, potential for side reactions like ornithine formation.[4] |

| Pbf | Fmoc | High | 1.5 - 3 hours in TFA cocktail[5] | >70%[5] | Advantages: High acid lability, shorter cleavage times.[5] Disadvantages: Can be too labile for certain applications. |

| Pmc | Fmoc | Medium | 3 - 6 hours in TFA cocktail | ~46% in a 3-hour cleavage[5] | Advantages: More stable than Pbf. Disadvantages: Longer cleavage times can lead to side reactions. |

| Mtr | Fmoc | Low | Up to 12-24 hours in strong acid[6] | Variable | Advantages: Very stable. Disadvantages: Requires prolonged exposure to strong acid.[6] |

| Tos | Boc/Fmoc | Low | Strong acid (e.g., HF)[5] | Variable | Advantages: Robust protection.[5] Disadvantages: Harsh cleavage conditions can degrade sensitive peptides.[5] |

Experimental Protocols

Detailed methodologies for the key steps involving the nitroguanidino protecting group are provided below.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Arg(NO2)-OH

This protocol outlines the general steps for incorporating an Nω-nitro-arginine residue into a peptide chain on a solid support using Fmoc chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-Arg(NO2)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Dichloromethane (DCM)

-

Cleavage Cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Coupling:

-

Dissolve Fmoc-Arg(NO2)-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

-

Add the coupling solution to the deprotected resin.

-

Allow the reaction to proceed for 1-2 hours at room temperature.

-

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: Once the peptide chain is complete, treat the resin with a cleavage cocktail to remove the side-chain protecting groups (except for the nitro group if orthogonal deprotection is desired) and cleave the peptide from the resin.

Protocol 2: On-Resin Deprotection of the Nitroguanidino Group with Tin(II) Chloride

This protocol describes the removal of the nitro group from the arginine side chain while the peptide is still attached to the solid support.[1][4]

Materials:

-

Peptidyl-resin containing Arg(NO2)

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Phenol

-

Aqueous Hydrochloric acid (HCl)

-

2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

-

Prepare Deprotection Cocktail: Prepare a 2 M solution of SnCl2·2H2O with 0.04 M phenol in a 2-MeTHF/aqueous HCl mixture.

-

Resin Treatment: Add the deprotection cocktail to the peptidyl-resin.

-

Reaction: Heat the mixture at 55 °C and monitor the reaction progress by HPLC. The reaction is typically complete within a few hours.

-

Washing: Once the deprotection is complete, filter the resin and wash it thoroughly with DMF and DCM.

Protocol 3: Deprotection of the Nitroguanidino Group by Catalytic Hydrogenation

This protocol outlines the removal of the nitro group via catalytic hydrogenation after the peptide has been cleaved from the resin.

Materials:

-

Crude peptide containing Arg(NO2)

-

10% Palladium on carbon (Pd/C) catalyst

-

Methanol (MeOH) or Formic Acid (HCOOH) as a hydrogen donor

-

Hydrogen gas source (for standard hydrogenolysis)

-

Reaction flask and stirring apparatus

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolution: Dissolve the crude peptide in a suitable solvent such as methanol.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution (typically 10-20 mol% relative to the substrate).

-

Hydrogenation:

-

Standard Hydrogenolysis: Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen and stir vigorously.

-

Transfer Hydrogenation: To the stirred suspension, add formic acid (2-5 equivalents) dropwise.[7]

-

-

Monitoring: Monitor the reaction progress by HPLC or TLC.

-

Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Work-up: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Mechanistic and Logical Relationship Diagrams

The following diagrams, generated using the DOT language, illustrate key processes and relationships involving the nitroguanidino group.

References

- 1. benchchem.com [benchchem.com]

- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. researchgate.net [researchgate.net]

- 5. Nitric oxide synthase: irreversible inhibition by L-NG-nitroarginine in brain in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

A Technical Guide to H-D-Arg(NO2)-OMe HCl for Researchers

For Immediate Release

This technical guide provides an in-depth overview of H-D-Arg(NO2)-OMe HCl, a critical reagent for researchers in drug development and various scientific fields. This document outlines supplier information, purity specifications, and key experimental applications, including its role in nitric oxide synthase inhibition and peptide synthesis.

Compound Overview

This compound, also known as D-NG-nitroarginine methyl ester hydrochloride or D-NAME hydrochloride, is the D-enantiomer of the more commonly studied L-NAME. It serves as a valuable tool in biomedical research, primarily as a competitive inhibitor of nitric oxide synthase (NOS). Its CAS number is 50912-92-0.

Supplier and Purity Information

A variety of chemical suppliers offer this compound and its L-isomer, L-NAME hydrochloride (CAS 51298-62-5). The purity of these compounds is crucial for experimental reproducibility. The table below summarizes publicly available data from several suppliers. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

| Supplier | Compound Name | CAS Number | Purity | Analytical Method |

| Synblock | This compound | 50912-92-0 | 95% | HPLC, NMR, LC-MS |

| BLD Pharm | This compound | 50912-92-0 | ≥95% | Not Specified |

| Unnamed Supplier | H-Arg(NO2)-OMe·HCl (L-NAME Hydrochloride) | 51298-62-5 | >98.0% | HPLC[1] |

| ChemUniverse | H-ARG(NO2)-OME HCL | 51298-62-5 | 98% | Not Specified[2] |

| BOC Sciences | D-NAME hydrochloride | Not Specified | ≥95% | Not Specified[3] |

Mechanism of Action: Nitric Oxide Synthase Inhibition

The L-isomer of nitroarginine methyl ester, L-NAME, is a widely used competitive inhibitor of all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS).[4][5] The inhibitory activity of L-NAME is primarily attributed to its in-situ hydrolysis to Nω-nitro-L-arginine (L-NA), which is a more potent inhibitor of NOS.[1][4] L-NAME itself is considered a weak and rapidly reversible inhibitor.[4] The time-dependent inhibition observed with L-NAME is a result of the gradual, non-enzymatic formation of L-NA during the course of the experiment.[4]

The following diagram illustrates the signaling pathway of nitric oxide synthesis and its inhibition by nitroarginine derivatives.

Caption: Inhibition of the Nitric Oxide Synthesis Pathway.

Application in Solid-Phase Peptide Synthesis

The nitro group (-NO2) is a well-established protecting group for the guanidino function of arginine in solid-phase peptide synthesis (SPPS).[6][7][8] Its use can prevent side reactions such as δ-lactam formation during peptide chain elongation.[6][8] The following workflow outlines the general steps for incorporating an Arg(NO2)-protected amino acid into a peptide sequence and the subsequent deprotection.

References

- 1. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. peptide.com [peptide.com]

- 4. Potent inhibition of human neuronal nitric oxide synthase by N(G)-nitro-L-arginine methyl ester results from contaminating N(G)-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safety and Handling of H-D-Arg(NO2)-OMe HCl

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides an in-depth overview of the safety and handling guidelines for H-D-Arg(NO2)-OMe HCl (D-NAME hydrochloride), a commonly used inhibitor of nitric oxide synthase.

Chemical and Physical Properties

This compound is the hydrochloride salt of the methyl ester of Nω-nitro-D-arginine. Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | Nω-Nitro-D-arginine methyl ester hydrochloride | PubChem |

| Synonyms | D-NAME hydrochloride, H-D-Arg(NO2)-OMe hydrochloride | [1][2] |

| CAS Number | 50912-92-0 | [1] |

| Molecular Formula | C7H16ClN5O4 | [3] |

| Molecular Weight | 269.69 g/mol | [2][3] |

| Appearance | White or off-white powder | [4] |

| Melting Point | 159-161 °C | ChemNet |

| Boiling Point | 410.7 °C at 760 mmHg | ChemNet |

| Solubility | Soluble in water | [4] |

Hazard Identification and Toxicity

While some sources state that this compound is not classified as a hazardous substance, it is crucial to handle it with care as it may be harmful if inhaled, swallowed, or absorbed through the skin.[5] It may cause irritation to the eyes, skin, and respiratory tract.[4][5]

Safety and Handling Guidelines

Personal Protective Equipment (PPE)

Proper PPE is essential when handling this compound to minimize exposure.

| PPE | Specifications |

| Eye Protection | Chemical safety goggles or glasses. |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | Use a NIOSH-approved respirator with a dust mask if handling large quantities or if dust is generated. |

Handling and Storage

Proper handling and storage procedures are critical to maintain the stability of the compound and ensure the safety of laboratory personnel.

| Aspect | Guideline |

| Handling | - Avoid breathing dust. - Avoid contact with skin and eyes. - Use in a well-ventilated area or under a fume hood. - Wash hands thoroughly after handling. |

| Storage | - Keep container tightly closed in a dry and well-ventilated place. - Store in a freezer, under -20°C, in an inert atmosphere.[1][2] |

| Incompatible Materials | Strong oxidizing agents. |

Emergency Procedures

In the event of exposure or a spill, the following first aid and spill response procedures should be followed.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |

Spill and Leak Procedures

A minor spill of this compound can be handled by trained personnel with appropriate PPE.

Caption: Spill response workflow for this compound.

Mechanism of Action: Nitric Oxide Synthase Inhibition

This compound is an analog of L-arginine and acts as a competitive inhibitor of nitric oxide synthase (NOS) enzymes.[7] NOS enzymes catalyze the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, from L-arginine. By competing with the natural substrate, this compound blocks the active site of the enzyme, thereby inhibiting the production of NO.

Caption: Competitive inhibition of Nitric Oxide Synthase by this compound.

Experimental Protocols

Detailed experimental protocols for the use of this compound are specific to the research application and are not provided in safety data sheets. Researchers should consult relevant scientific literature for established methodologies and protocols related to their specific area of investigation. The following is a generalized workflow for handling the compound in a laboratory setting.

Caption: General laboratory workflow for handling this compound.

Conclusion

This guide provides essential safety and handling information for this compound. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment. Due to the lack of comprehensive toxicity data, this compound should always be handled with caution. Researchers are strongly encouraged to consult their institution's safety protocols and the most recent Safety Data Sheet before use.

References

- 1. CAS 50912-92-0 | this compound - Synblock [synblock.com]

- 2. 50912-92-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C7H16ClN5O4 | CID 2733512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ruifuchem.com [ruifuchem.com]

- 5. peptide.com [peptide.com]

- 6. fishersci.com [fishersci.com]

- 7. Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: The Use of Nitro-Protected Arginine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine is a critical amino acid in many biologically active peptides, with its strongly basic guanidino group (pKa ≈ 12.5) playing a key role in molecular interactions.[1] This high basicity necessitates robust protection of the side chain during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. The nitro (NO₂) group, one of the earliest protecting groups developed for arginine, has seen renewed interest.[1][2] Its strong electron-withdrawing nature effectively reduces the nucleophilicity of the guanidino group, providing exceptional stability and, most notably, preventing the formation of δ-lactam, a major side reaction that can terminate peptide chain elongation.[1][2][3]

This document provides detailed application notes and protocols for the incorporation of nitro-protected arginine, specifically focusing on the use of Fmoc-D-Arg(NO₂)-OH as the building block in Fmoc-based SPPS. While the user's query specified H-D-Arg(NO₂)-OMe HCl, this derivative, with its protected C-terminus, is more suited for solution-phase synthesis. For incorporating a D-Arg(NO₂) residue into a growing peptide chain on a solid support, the corresponding Nα-Fmoc protected amino acid is the appropriate reagent. The principles and protocols described herein are directly applicable to the use of this building block.

Recent advancements have introduced an efficient on-resin method for the removal of the NO₂ group using mild acidic reduction with Tin(II) chloride (SnCl₂), positioning Arg(NO₂) as a valuable orthogonal protecting group in complex peptide synthesis.[1][3][4]

Properties of H-D-Arg(NO₂)-OMe HCl

While not used directly for chain elongation in SPPS, H-D-Arg(NO₂)-OMe HCl is a relevant arginine derivative. Its properties are summarized below.

| Property | Value |

| Synonym | Nω-Nitro-D-arginine methyl ester hydrochloride |

| Molecular Formula | C₇H₁₅N₅O₄ · HCl |

| Molecular Weight | 269.69 g/mol |

| CAS Number | 51298-62-5 |

Application Notes

Key Advantage: Prevention of δ-Lactam Formation

The most significant side reaction during the coupling of arginine is the formation of a δ-lactam.[1][5] This intramolecular cyclization consumes the activated amino acid, preventing its incorporation into the peptide chain and leading to the formation of des-Arg (deleted arginine) sequences.[1][6] The electron-withdrawing effect of the NO₂ group significantly suppresses the nucleophilicity of the guanidino side chain, drastically reducing the tendency for δ-lactam formation compared to other common protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[1]

Quantitative Comparison of Arginine Protecting Groups

Studies comparing the propensity for δ-lactam formation have demonstrated the superiority of the NO₂ group. The following table summarizes the findings from a comparative analysis.

| Arginine Derivative | δ-Lactam Formation (at 30 min) | Coupling Efficiency (at 120 min) | Key Observations |

| Fmoc-Arg(NO₂)-OH | ~3%[1] | >99%[1] | Minimal lactam formation observed; side-product increase occurs after coupling is largely complete.[1] |

| Fmoc-Arg(Pbf)-OH | ~12%[1] | >99%[1] | Forms four times more lactam than the NO₂ derivative in the initial phase.[1] Requires careful protocol optimization to avoid des-Arg impurities.[7] |

| Fmoc-Arg(Boc)₂-OH | High (~60% at 120 min)[1] | Low (~28%)[1] | Rapid kinetics of lactam formation leads to very low coupling efficiency.[1][8] |

Orthogonal Deprotection Strategy

The NO₂ group is stable to the standard TFA cleavage cocktails used for global deprotection in Fmoc-SPPS.[1][4] This stability allows it to be used as an orthogonal protecting group. It can be selectively removed while the peptide remains anchored to the resin, enabling on-resin modifications such as cyclization or labeling. The modern deprotection method using SnCl₂ avoids the harsh conditions of traditional methods like catalytic hydrogenation, which can be problematic for peptides containing multiple Arg(NO₂) residues or other sensitive amino acids like tryptophan.[1][3]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-D-Arg(NO₂)-OH in SPPS

This protocol describes a standard manual synthesis cycle on a Rink Amide resin for producing a C-terminally amidated peptide.

Materials:

-

Rink Amide MBHA resin[9]

-

Fmoc-D-Arg(NO₂)-OH

-

Coupling Reagents: HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluoro-phosphate), HOBt (1-Hydroxybenzotriazole)[9]

-

Base: DIPEA (N,N-Diisopropylethylamine)[9]

-

Solvents: DMF (N,N-Dimethylformamide), NMP (N-Methyl-2-pyrrolidone), DCM (Dichloromethane)[9][10]

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF or DCM for 20-30 minutes in a reaction vessel.[10]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes to ensure complete removal of the Fmoc group from the N-terminus.[12] Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Arg(NO₂)-OH (1.5 equiv.), HBTU (1.5 equiv.), and HOBt (1.5 equiv.) in DMF. Add DIPEA (2 equiv.) and allow the mixture to pre-activate for 5-10 minutes.[9]

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 1-2 hours at room temperature.[9]

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[9]

-

Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

-

Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Deprotection of the Arg(NO₂) Group

This protocol uses a Tin(II) chloride solution to selectively remove the nitro group while the peptide is still attached to the solid support.[1][4]

Materials:

-

Peptidyl-resin containing Arg(NO₂) residue(s)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Phenol

-

Hydrochloric acid (HCl), aqueous solution

-

2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

-

Prepare Deprotection Cocktail: Prepare a fresh solution of 2 M SnCl₂ and 0.04 M phenol in 2-MeTHF containing 0.2 M aqueous HCl.[1][4]

-

Resin Treatment: Add the deprotection cocktail to the peptidyl-resin and agitate the mixture at 55°C.[1][4]

-

Reaction Time: The reaction time can vary depending on the sequence. For a single Arg(NO₂) residue, 1-2 hours may be sufficient. For multiple Arg(NO₂) residues, longer times or repeated treatments (e.g., 3 x 1 hour) may be necessary.[1] The use of sonication can facilitate the removal for difficult sequences.[2][3]

-

Monitoring: Monitor the reaction by cleaving a small sample of resin and analyzing the peptide via HPLC-MS to confirm complete deprotection.

-

Washing: Once the reaction is complete, thoroughly wash the resin with DMF and DCM to remove all traces of the reducing agent. The peptide-resin is now ready for final cleavage or further on-resin modification.

Protocol 3: Final Cleavage and Deprotection

This protocol describes the final step to cleave the synthesized peptide from the resin and remove any remaining acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).

Materials:

-

Dry peptidyl-resin

-

Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[1][6] (TFA: Trifluoroacetic acid, TIS: Triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptidyl-resin with DCM and dry it thoroughly under vacuum.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin. Allow the reaction to proceed for 1-3 hours at room temperature with occasional agitation.

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution dropwise into a large volume of cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.

-

Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and dissolved protecting group fragments.

-

Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification.

Analytical Characterization

After synthesis and cleavage, the purity and identity of the crude peptide must be confirmed.

-

Purity Analysis: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of the synthetic peptide.[9] A gradient of acetonitrile in water with 0.1% TFA is typically used.

-

Identity Confirmation: The molecular weight of the final product is confirmed using mass spectrometry (MS), commonly with electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF).[9][13][14][15] This confirms that the correct peptide was synthesized.

Conclusion

The nitro group is a highly effective protecting group for arginine in Fmoc-SPPS. Its primary advantage is the robust prevention of δ-lactam formation, leading to higher coupling efficiencies and reduced levels of deletion impurities compared to more common protecting groups like Pbf.[1] The development of a mild, on-resin cleavage protocol using SnCl₂ has overcome the historical limitations of its removal, establishing Arg(NO₂) as a valuable tool for the synthesis of complex peptides, especially where an orthogonal protection strategy is required.[3] These attributes make it a compelling choice for researchers aiming to optimize the synthesis of challenging arginine-containing peptides.

References

- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. chem.uci.edu [chem.uci.edu]

- 12. chempep.com [chempep.com]

- 13. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biopharmaspec.com [biopharmaspec.com]

- 15. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols: Utilizing H-D-Arg(NO2)-OMe HCl in the Synthesis of Peptide-Based Inhibitors for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, forming senile plaques in the brain.[1] A key pathological event is the aggregation of Aβ monomers into toxic oligomers and fibrils.[2] Consequently, inhibiting Aβ aggregation is a primary therapeutic strategy. Cationic, arginine-rich peptides (CARPs) have emerged as a promising class of neurotherapeutics due to their ability to modulate protein aggregation and reduce cytotoxicity.[3][4] Arginine's guanidinium group plays a crucial role in destabilizing Aβ protofibrils.[3]

H-D-Arg(NO2)-OMe HCl is a protected D-arginine derivative used as a building block in solid-phase peptide synthesis (SPPS). The D-configuration of the amino acid provides peptides with increased stability against enzymatic degradation, a desirable property for therapeutic candidates. The nitro (NO2) group protects the reactive guanidino side chain of arginine, while the methyl ester (OMe) protects the C-terminus during synthesis. These protecting groups can be removed under specific conditions to yield the final peptide.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the synthesis of arginine-containing peptides and evaluating their potential as inhibitors of Aβ aggregation in Alzheimer's disease research.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 50912-92-0 | [5][6] |

| Molecular Formula | C7H16ClN5O4 | [5] |

| Molecular Weight | 269.69 g/mol | [5] |

| Synonyms | D-NAME (hydrochloride), Nomega-Nitro-D-arginine methyl ester hydrochloride | [5][7] |

| Purity | Typically ≥95% | [6] |

Table 2: Example Quantitative Data from Thioflavin T (ThT) Assay for an Exemplary Synthesized Arginine-Rich Peptide (ARP)

| Treatment | Final ThT Fluorescence (Arbitrary Units) | % Inhibition of Aβ42 Aggregation |

| Aβ42 alone (25 µM) | 8500 ± 350 | 0% |

| Aβ42 + ARP (12.5 µM) | 5100 ± 280 | 40% |

| Aβ42 + ARP (25 µM) | 2550 ± 150 | 70% |

| Aβ42 + ARP (50 µM) | 900 ± 80 | 89.4% |

| Buffer alone | 150 ± 20 | - |

Table 3: Example Quantitative Data from MTT Cell Viability Assay

| Cell Treatment | Cell Viability (% of control) |

| Untreated SH-SY5Y cells (Control) | 100% |

| Aβ42 oligomers (10 µM) | 55 ± 4.5% |

| Aβ42 oligomers + ARP (10 µM) | 78 ± 5.2% |

| Aβ42 oligomers + ARP (25 µM) | 92 ± 3.8% |

| ARP alone (25 µM) | 98 ± 2.1% |

Signaling and Experimental Workflow Diagrams

Experimental Protocols

Protocol 1: Synthesis of an Exemplary Arginine-Rich Peptide (e.g., D-Arg-D-Arg-D-Lys-D-Val) using Fmoc-SPPS